molecular formula C17H17N3O2 B8651967 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline CAS No. 273749-30-7

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B8651967
CAS No.: 273749-30-7
M. Wt: 295.34 g/mol
InChI Key: TVDUQLKSYKKNEJ-UHFFFAOYSA-N
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Description

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is a complex organic compound that features a benzimidazole core substituted with a benzenamine group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole core followed by the introduction of the dioxolane ring and the benzenamine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability. The benzenamine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-[4-(1,3-dioxolan-2-yl)-1-piperidinyl]
  • Indole derivatives : These compounds share a similar aromatic structure and exhibit diverse biological activities.

Uniqueness

2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

273749-30-7

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)-1-methylbenzimidazol-2-yl]aniline

InChI

InChI=1S/C17H17N3O2/c1-20-14-8-4-6-12(17-21-9-10-22-17)15(14)19-16(20)11-5-2-3-7-13(11)18/h2-8,17H,9-10,18H2,1H3

InChI Key

TVDUQLKSYKKNEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C4OCCO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6 (0.85 g, 2.6 mmol) in 50 mL MeOH was mixed with 85 mg of Pd/C and hydrogenated with H2 at a pressure of 10 psi for 3 hours. The mixture was then filtered, and the solvent was removed to give 0.76 g (98%) of the title compound as a white solid. 1H NMR (CDCl3): δ 4.44 (s, 3H), 4.69-4.90 (m, 4H), 5.69 (broad s, 2H), 7.44 (d, J=7.8 Hz, 2H), 7.81-8.05 (m, 4H), 8.14 (d, J=1.6, 6.9 Hz, 1H); HRMS: Calcd. for C17H17N3O2 295.1321, found 295.1325.
Name
6
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
catalyst
Reaction Step One
Yield
98%

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